molecular formula C22H20N2O3S B2496833 2-(1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1795476-88-8

2-(1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2496833
CAS RN: 1795476-88-8
M. Wt: 392.47
InChI Key: HKDDMTZWXQQSKY-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a benzoyl group, an azetidine ring, and a tetrahydroisoindole dione group . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The thiophene and benzoyl groups are aromatic, while the azetidine and tetrahydroisoindole rings are saturated .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can increase solubility in water, while the presence of aromatic rings can increase stability .

Scientific Research Applications

Safety And Hazards

The safety and hazards of a compound depend on its specific properties and uses. Without more information, it’s hard to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential uses. If it shows promising activity in preliminary tests, it could be further developed and optimized .

properties

IUPAC Name

2-[1-(4-thiophen-2-ylbenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c25-20(15-9-7-14(8-10-15)19-6-3-11-28-19)23-12-16(13-23)24-21(26)17-4-1-2-5-18(17)22(24)27/h1-3,6-11,16-18H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDDMTZWXQQSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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